2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy-

説明

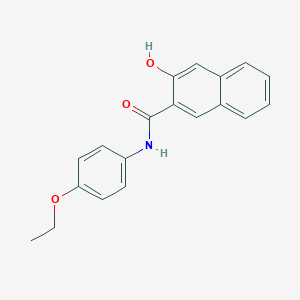

The compound 2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy- (CAS: 62148-36-1) is a naphthalene-derived carboxamide featuring a 4-ethoxyphenyl substituent and a hydroxyl group at the 3-position of the naphthalene core. Its molecular formula is C25H21N3O3 (exact mass: 411.1584) .

特性

IUPAC Name |

N-(4-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-23-16-9-7-15(8-10-16)20-19(22)17-11-13-5-3-4-6-14(13)12-18(17)21/h3-12,21H,2H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJKEJZGNQVNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063570 | |

| Record name | 2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4711-68-6 | |

| Record name | N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4711-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37559 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004711686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-VL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-ethoxy-3-hydroxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-ETHOXY-3-HYDROXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED3VQI55T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Similar compounds such as phenacetin, which also contains anN-(4-ethoxyphenyl) group, have been known to act on the sensory tracts of the spinal cord.

Mode of Action

It’s worth noting that compounds with similar structures, like phenacetin, exert their analgesic effects due to their actions on the sensory tracts of the spinal cord. They also have a depressant action on the heart, where they act as a negative inotrope.

Biochemical Pathways

Related compounds like phenacetin are known to act on the sensory tracts of the spinal cord and have a depressant action on the heart.

生物活性

2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

- Chemical Formula : C16H15NO3

- Molecular Weight : 271.30 g/mol

- Structure : The compound features a naphthalene ring system with a carboxamide group and a hydroxy group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that 2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy- exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study assessed the compound's effect on human breast carcinoma (MDA-MB231) and fibrosarcoma (HT-1080) cell lines. Results showed that it induced apoptosis through the downregulation of AKT signaling pathways and G2/M cell cycle arrest, leading to increased caspase activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB231 | 15 | Apoptosis induction via AKT downregulation |

| HT-1080 | 12 | G2/M arrest and caspase activation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival.

- Research Findings : In a comparative study, 2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy- was found to be effective against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Mechanism of Action : The hydroxy group in the structure is believed to play a crucial role in modulating inflammatory responses by inhibiting cyclooxygenase (COX) enzymes .

The biological activities of 2-Naphthalenecarboxamide, N-(4-ethoxyphenyl)-3-hydroxy- can be attributed to its interactions with specific molecular targets:

- Cytotoxicity : Induces apoptosis through mitochondrial pathways.

- Antimicrobial Action : Disrupts bacterial membranes and inhibits metabolic enzymes.

- Anti-inflammatory Effects : Modulates cytokine production and enzyme activity.

科学的研究の応用

Pharmacological Applications

2-Naphthalenecarboxamide derivatives have been investigated for their potential therapeutic effects. Some notable applications include:

- Anticancer Activity : Studies have shown that compounds similar to 2-Naphthalenecarboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the naphthalene structure can enhance the selectivity and potency against specific tumors.

- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

In material science, derivatives of this compound are explored for their potential use in:

- Polymer Chemistry : The compound can act as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

- Dyes and Pigments : Its structural characteristics make it suitable for applications in dye synthesis, where colorfastness and stability are critical.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of modified naphthalenecarboxamide derivatives. The researchers synthesized several analogs and tested their efficacy against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapy agents, highlighting the potential for developing new cancer therapies based on this scaffold.

Case Study 2: HPLC Method Development

In a recent analytical chemistry study, researchers developed an HPLC method for quantifying 2-Naphthalenecarboxamide in biological samples. They optimized the separation conditions to achieve a resolution suitable for pharmacokinetic studies. The method demonstrated high sensitivity and reproducibility, making it applicable for further pharmacological investigations.

類似化合物との比較

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring, azo group presence, or naphthalene modifications. Key examples include:

Physicochemical and Functional Comparisons

A. Ethoxyphenyl vs. Chlorophenyl Substituents

- This may explain its absence in polar dye formulations but relevance in hydrophobic inhibitors .

- Chlorophenyl : The electron-withdrawing -Cl group enhances stability in azo dyes (e.g., Pigment Red 8, CAS 104074-25-1) and improves binding to hydrophobic enzyme pockets (e.g., NCDOB) .

B. Azo Group Impact

- Azo (-N=N-) containing analogs (e.g., Pigment Red 170, CAS 2786-76-7) exhibit strong π-conjugation, enabling vibrant coloration for industrial pigments . The absence of an azo group in the target compound suggests divergent applications, possibly in non-chromophoric roles like enzyme inhibition.

C. Hydroxy Group Positioning

- The 3-hydroxy group on the naphthalene core is conserved across analogs. It facilitates hydrogen bonding with biological targets (e.g., PLD’s active site in NCDOB) or chelation with metal ions in pigment synthesis .

準備方法

Environmental and Industrial Advantages

This method is lauded for its environmental compatibility. The sole by-product, water, and the absence of waste salts simplify disposal and align with green chemistry principles. Industrial scalability is achievable due to straightforward purification steps, often involving recrystallization or chromatography.

Alternative Synthetic Pathways and Modifications

While the condensation method dominates, alternative approaches have been explored for related naphthamide derivatives, offering insights into potential optimizations.

Three-Component Reactions

A study demonstrated a three-component reaction between 3-hydroxy-2-naphthoic acid, aromatic aldehydes, and acetonitrile using chlorosulfonic acid. Although this method primarily yields 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acids , it highlights the versatility of 3-hydroxy-2-naphthoic acid as a precursor. Adapting this protocol could involve substituting aldehydes with ethoxy-substituted aryl amines, though this remains speculative without direct evidence.

Catalytic Innovations

Recent advances in catalytic systems for amide bond formation, such as using heteropoly acids or silane-based activators, could enhance reaction efficiency. For instance, trimethylchlorosilane has been employed in analogous syntheses to accelerate condensation while minimizing side reactions.

Physicochemical Properties of the Synthesized Compound

The success of the preparation methods is evident in the compound’s consistent physicochemical profile:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 307.34 g/mol | |

| Melting Point | 217–219°C | |

| Boiling Point | 519.5°C at 101.325 kPa | |

| Density | 1.326 g/cm³ at 29°C | |

| LogP (Partition Coeff.) | 2.8–4.32 |

These properties underscore the compound’s stability and suitability for applications like dyeing cotton fabrics or pharmaceutical intermediates.

Industrial Scalability and Quality Control

The condensation method’s scalability is reinforced by its use in producing naphthol AS series azo dyes. Key considerations for large-scale synthesis include:

-

Purification : Reverse-phase HPLC or preparative chromatography ensures high purity, critical for dye consistency.

-

By-Product Management : Water is easily removed via distillation, reducing post-processing costs.

-

Quality Metrics : Color (off-white to light yellow) and melting point are primary indicators of purity .

Q & A

Advanced Research Question

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for azo coupling or amide bond formation .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or reaction times. Tools like ICReDD’s reaction design platform integrate quantum calculations with experimental feedback loops .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functional group modifications for enhanced bioactivity .

How should researchers address contradictions in reported biological activities of this compound?

Advanced Research Question

Discrepancies may arise from variations in assay conditions or structural analogs. Methodological solutions include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) to isolate compound-specific effects .

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing ethoxy with methoxy or varying azo substituents) to identify critical functional groups .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to aggregate data from multiple studies and identify confounding variables .

What advanced techniques optimize the compound’s application in material science?

Advanced Research Question

- Electrochemical Profiling : Cyclic voltammetry to assess redox behavior for potential use in organic electronics (e.g., OLEDs) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability for high-temperature applications .

- Thin-Film Fabrication : Spin-coating or Langmuir-Blodgett techniques to study self-assembly and optical properties (e.g., absorbance/emission spectra) .

How can researchers resolve challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

- Process Intensification : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and recover catalysts via immobilization .

What are the key considerations for designing derivatives with improved pharmacokinetic properties?

Advanced Research Question

- LogP Optimization : Adjust substituents (e.g., ethoxy vs. hydroxyl groups) to balance hydrophilicity and membrane permeability, guided by computational logP predictors .

- Metabolic Stability : Introduce steric hindrance (e.g., bulky substituents) or fluorine atoms to block cytochrome P450-mediated degradation .

- In Silico Toxicity Screening : Use tools like Derek Nexus to predict and mitigate potential toxicity risks early in the design phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。